The compound is derived from 6-chloropurine, a well-known precursor in the synthesis of purine derivatives. The butyl group at the 9-position enhances its solubility and biological activity, making it a subject of interest in pharmacological studies. Its classification falls under organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 9-butyl-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with butyl halides. A common method includes:
For instance, one synthesis method involves stirring a mixture of 6-chloropurine and butyl halide in dimethylformamide with potassium carbonate at 110 °C for an extended period, followed by purification through column chromatography to isolate the desired product with yields typically ranging from 70% to 95% .
The molecular structure of 9-butyl-6-chloro-9H-purine features a purine ring system that includes two fused aromatic rings containing nitrogen atoms. Key structural characteristics include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are utilized to confirm the structure and purity of synthesized compounds. For example, NMR spectra would show characteristic shifts corresponding to hydrogen atoms on the aromatic rings and aliphatic chain, while IR spectra would display absorption bands indicative of C-H stretching and N-H bending vibrations .
9-butyl-6-chloro-9H-purine participates in various chemical reactions due to its reactive chlorine atom and nitrogen functionalities:
The mechanism of action for compounds derived from 9-butyl-6-chloro-9H-purine typically involves interaction with biological targets such as enzymes or receptors involved in cellular processes. For instance:
Experimental data indicate that certain derivatives can induce significant cytotoxic effects on leukemia cells, suggesting that modifications at various positions on the purine ring can enhance biological activity .
The physical properties of 9-butyl-6-chloro-9H-purine include:
Chemical properties include:
9-butyl-6-chloro-9H-purine has several scientific applications:
The synthesis of 9-butyl-6-chloro-9H-purine (CAS 5444-83-7) predominantly relies on the alkylation of 6-chloropurine with butyl halides (bromide or iodide). This reaction exemplifies the classic challenge of purine chemistry: controlling regioselectivity between the N9 and N7 positions. Standard protocols involve reacting 6-chloropurine with butyl halides in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (100–110°C) [2] . This approach yields the N9 isomer as the primary product, though traditional methods often generate N7 isomers as side products (5–20% yield), necessitating chromatographic purification [1] [5].
A significant advancement in regiocontrol leverages steric shielding of the N7 position. When 6-chloropurine bears a bulky 6-heteroaryl substituent (e.g., 2-butylimidazol-1-yl), the proximal C–H bond of the heteroaryl group positions itself above the N7 atom, physically blocking electrophilic attack. This steric effect enables exclusive N9 alkylation, as confirmed by X-ray crystallography [5]. For unsubstituted 6-chloropurine, however, achieving high N9 selectivity requires careful optimization of the base, solvent, and reaction time.
Table 1: Comparative Alkylation Methods for 9-Butyl-6-chloro-9H-Purine Synthesis
Method | Conditions | N9:N7 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Classic Alkylation | K₂CO₃, DMF, 110°C, 12–24 h | 5:1 | 70–85 | Simplicity, high conversion |
Sterically Shielded | NaH, DMF, RT, heteroaryl-substituted precursor | >99:1 | 90–95 | Exclusive N9 selectivity |
Lewis Acid-Catalyzed | SnCl₄ (2.1 equiv), DCE, RT, 19 h | 87:13 | 75–78 | Kinetic control for N7 (if targeted) |
The inherent nucleophilicity of purine nitrogens dictates alkylation outcomes. Theoretical studies using density functional theory (DFT) reveal that in neutral or basic conditions, N7 exhibits greater nucleophilic character than N9 due to higher atomic softness and favorable charge distribution in the transition state [3]. This explains why traditional alkylations without additives favor N7 adducts kinetically, while N9 products dominate thermodynamically due to superior stability [1] [3].
Lewis acids like SnCl₄ or TiCl₄ profoundly influence this balance. When 6-chloropurine is presilylated (e.g., using N,O-bis(trimethylsilyl)acetamide, BSA), the trimethylsilyl (TMS) group protects N1 and N9, leaving N7 as the most accessible nucleophilic site. Subsequent addition of SnCl₄ (2.1 equivalents) and tert-butyl bromide in 1,2-dichloroethane (DCE) at room temperature selectively yields the N7-alkylated product within 19 hours (87% conversion) [1]. Crucially, replacing the tert-alkyl group with n-butyl shifts selectivity toward N9 under similar conditions. This occurs because the less sterically demanding n-butyl group allows faster isomerization to the thermodynamically stable N9 position, while bulky tert-butyl "locks" the N7 adduct [1].
Table 2: Impact of Lewis Acids and Alkyl Halides on Regioselectivity
Catalyst | Alkyl Halide | Solvent | Temp. | Time (h) | Main Product | Yield (%) |
---|---|---|---|---|---|---|
SnCl₄ (2.1 eq) | tert-BuBr | DCE | RT | 19 | N7 isomer | 87 |
SnCl₄ (2.1 eq) | n-BuBr | DCE | RT | 19 | N9 isomer | 82 |
TiCl₄ (2.1 eq) | tert-BuBr | DCE | RT | 19 | N7 isomer | 66 |
None | n-BuBr | DMF | 110°C | 24 | N9 isomer | 85 |
Achieving high yields of pure 9-butyl-6-chloro-9H-purine demands precise optimization of parameters:
Table 3: Optimization Parameters for N9-Selective Butylation
Parameter | Optimal Range (N9 Product) | Suboptimal Condition | Effect on Yield/Selectivity |
---|---|---|---|
Temperature | 100–110°C | <80°C | Incomplete conversion (<50%) |
Time | 12–24 h | >48 h | Decomposition, byproduct formation |
Base | K2CO3 (2.0 equiv) | Triethylamine | Lower N9 selectivity (3:1 N9:N7) |
Solvent | Anhydrous DMF | THF or Water | Reduced solubility/side hydrolysis |
Silylation of 6-chloropurine prior to alkylation is a pivotal strategy derived from the Vorbrüggen method. Treatment with silylating agents (e.g., hexamethyldisilazane or BSA) generates N-trimethylsilyl-6-chloropurine, where the TMS group occupies the N1 position. This protection forces electrophiles to attack either N7 or N9. Under Lewis acid catalysis (SnCl₄), the N7 position becomes favored due to reduced steric hindrance and higher charge density [1] [3].
The mechanism involves coordination of SnCl₄ with the purine ring, polarizing the C2/N3 region and enhancing N7 nucleophilicity. When combined with sterically unhindered alkyl halides like n-butyl bromide, this initially forms the N7 adduct, which subsequently isomerizes to the N9 product if reaction times are extended or temperatures increased. For tert-butyl bromide, isomerization is sterically impeded, making silylation/Lewis acid methods ideal for synthesizing rare N7-tert-alkyl purines. In contrast, N9-butyl-6-chloro-9H-purine synthesis benefits from avoiding silylation, as direct alkylation in DMF with K2CO3 leverages thermodynamic control to favor the N9 isomer [1] [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: